Product packaging for 3-(dimethoxymethyl)pyrrolidine(Cat. No.:CAS No. 2229188-24-1)

3-(dimethoxymethyl)pyrrolidine

Cat. No.: B6588518
CAS No.: 2229188-24-1
M. Wt: 145.20 g/mol
InChI Key: JATMSAFLPMTFFY-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)pyrrolidine is a chemical reagent featuring a saturated five-membered nitrogen heterocycle. The pyrrolidine scaffold is a privileged structure in medicinal chemistry and drug discovery, valued for its sp3-hybridization and non-planarity, which allows for extensive three-dimensional exploration of pharmacophore space . This specific derivative, with its dimethoxymethyl functionalization, is of significant interest as a versatile building block for the synthesis of more complex molecules. Researchers utilize pyrrolidine-based compounds in the development of therapeutics for a wide range of diseases, including as anticancer agents, antibacterial agents, central nervous system agents, and anti-inflammatories . The saturated nature of the pyrrolidine ring contributes favorably to the physicochemical parameters of drug candidates, often improving aqueous solubility compared to flat aromatic scaffolds . Furthermore, the chirality of the pyrrolidine ring enables the production of stereoselective compounds, which is critical for interacting with enantioselective biological targets . Beyond pharmaceutical applications, pyrrolidine derivatives are extensively employed in asymmetric synthesis as organocatalysts, where they can activate carbonyl compounds toward nucleophilic addition . This compound is intended for research applications only in these and other exploratory contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2229188-24-1

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(dimethoxymethyl)pyrrolidine

InChI

InChI=1S/C7H15NO2/c1-9-7(10-2)6-3-4-8-5-6/h6-8H,3-5H2,1-2H3

InChI Key

JATMSAFLPMTFFY-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCNC1)OC

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Dimethoxymethyl Pyrrolidine

Reactions Involving the Dimethoxymethyl Group as a Protected Aldehyde

The dimethoxymethyl group is a stable acetal (B89532) that masks the reactivity of an aldehyde. This protecting group can be removed under specific conditions to reveal the aldehyde, which can then participate in a variety of subsequent reactions.

The primary reaction of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde, 3-formylpyrrolidine. This transformation is typically achieved under acidic conditions. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a second methanol molecule yields the aldehyde. organic-chemistry.orgtotal-synthesis.com

A variety of acidic conditions can be employed for this deprotection. For instance, mild acid catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) or stronger acids like hydrochloric acid or sulfuric acid in an aqueous organic solvent mixture are commonly used. total-synthesis.com In cases where other acid-sensitive functional groups are present, such as an N-Boc protecting group, milder conditions like using Amberlyst-15 resin in a mixture of acetone (B3395972) and water can be effective. researchgate.net

Table 1: General Conditions for Acetal Hydrolysis

Reagent/CatalystSolventTemperatureNotes
HCl or H₂SO₄ (catalytic)Water/THF, Water/AcetoneRoom TemperatureStandard and effective method.
Pyridinium p-toluenesulfonate (PPTS)Acetone/WaterRoom Temperature to RefluxMilder conditions, suitable for sensitive substrates.
Amberlyst-15Acetone/WaterRoom TemperatureSolid acid catalyst, easy to remove from the reaction mixture. researchgate.net
Iodine (catalytic)Acetone/WaterRoom TemperatureNeutral conditions, tolerates many sensitive groups. organic-chemistry.org

This table presents generalized conditions for acetal hydrolysis and may require optimization for 3-(dimethoxymethyl)pyrrolidine.

Once the aldehyde functionality is unmasked to form 3-formylpyrrolidine, it can undergo a wide array of characteristic aldehyde reactions. These transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Condensation Reactions: 3-Formylpyrrolidine can participate in condensation reactions with active methylene (B1212753) compounds, such as malonates, cyanoacetates, and nitroalkanes, in the presence of a base. This is often referred to as the Knoevenagel condensation. These reactions lead to the formation of α,β-unsaturated systems, which are valuable synthetic intermediates. researchgate.net

Nucleophilic Additions: The electrophilic carbonyl carbon of 3-formylpyrrolidine is susceptible to attack by various nucleophiles.

Grignard Reagents: Reaction with Grignard reagents (R-MgX) followed by an aqueous workup yields secondary alcohols.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the aldehyde to form secondary alcohols.

Wittig Reaction: The Wittig reaction, involving the use of a phosphonium (B103445) ylide, converts the aldehyde into an alkene. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. nih.govua.es

Cyanohydrin Formation: Addition of cyanide, typically from a source like trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide, results in the formation of a cyanohydrin.

Transacetalization is a process where the dimethyl acetal of this compound is converted into a different acetal by reacting with another alcohol or a diol in the presence of an acid catalyst. This reaction is particularly useful for introducing different protecting groups or for forming cyclic acetals, such as 1,3-dioxolanes or 1,3-dioxanes, by reacting with diols like ethylene (B1197577) glycol or propane-1,3-diol. organic-chemistry.org The formation of cyclic acetals is often favored due to their increased thermodynamic stability.

Transformations Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center, allowing for a variety of transformations at the nitrogen atom. These reactions are crucial for the incorporation of the pyrrolidine moiety into larger molecular frameworks.

N-Alkylation: The nitrogen atom of this compound can be readily alkylated using various alkylating agents. Common reagents for this transformation include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfonates. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the acid generated during the reaction. nih.govnih.gov

N-Acylation: Acylation of the pyrrolidine nitrogen introduces an acyl group and is a common method for the synthesis of amides. This can be achieved using acylating agents like acyl chlorides or acid anhydrides. organic-chemistry.org The reaction is usually performed in the presence of a base, such as triethylamine or pyridine, to scavenge the acidic byproduct (e.g., HCl). masterorganicchemistry.com

Table 2: Representative N-Alkylation and N-Acylation Reactions

TransformationReagentBaseSolventProduct Type
N-MethylationMethyl iodideK₂CO₃AcetonitrileTertiary amine
N-BenzylationBenzyl bromideEt₃NDichloromethaneTertiary amine
N-AcetylationAcetic anhydridePyridineDichloromethaneAmide
N-BenzoylationBenzoyl chlorideEt₃NDichloromethaneAmide

This table provides examples of typical N-alkylation and N-acylation reactions that would be applicable to this compound.

The pyrrolidine moiety plays a significant role in modern organic synthesis, particularly in organocatalysis, through the formation of iminium ions and enamines. osi.lvyoutube.com These reactive intermediates are generated from the condensation of a secondary amine with a carbonyl compound. In the context of this compound, these transformations would typically occur after hydrolysis of the acetal to the aldehyde and subsequent N-alkylation or N-acylation.

Iminium Ion Formation: A secondary amine, such as an N-alkylated derivative of 3-formylpyrrolidine, can react with another aldehyde or ketone in the presence of an acid catalyst to form an iminium ion. Iminium ions are powerful electrophiles and are key intermediates in many catalytic asymmetric reactions, such as Michael additions and Diels-Alder reactions. osi.lvyoutube.commakingmolecules.com

Enamine Formation: The reaction of a secondary amine with an enolizable aldehyde or ketone leads to the formation of an enamine. mychemblog.com For instance, an N-alkylated 3-formylpyrrolidine, which has an α-proton, can potentially tautomerize to form an enamine. Enamines are nucleophilic at the α-carbon and can react with a variety of electrophiles. mychemblog.com

Chemical Modifications of the Pyrrolidine Ring Carbon Skeleton

The carbon framework of the pyrrolidine ring in this compound is susceptible to various chemical modifications. These transformations can introduce new functional groups, alter the stereochemistry, or change the ring size, leading to a diverse range of derivatives with potential applications in medicinal chemistry and organic synthesis.

The functionalization of the pyrrolidine ring at positions C2, C4, and C5 can be achieved through several stereoselective methods. The choice of strategy often depends on the desired stereochemical outcome and the nature of the substituent to be introduced.

One common approach involves the deprotonation of an N-protected pyrrolidine derivative at a position alpha to the nitrogen (C2 or C5) using a strong base, followed by trapping with an electrophile. The stereoselectivity of this process can be controlled by using a chiral base or by the inherent stereochemistry of the starting material if it is enantiomerically pure. For this compound, N-protection, for instance with a Boc (tert-butoxycarbonyl) group, would be a prerequisite for such a reaction. The directing effect of the 3-substituent could influence the regioselectivity of deprotonation between the C2 and C5 positions.

Functionalization at the C4 position, which is beta to the nitrogen, can be more challenging. One strategy involves the use of radical-mediated reactions, where a hydrogen atom at C4 is abstracted, followed by the introduction of a new substituent. Alternatively, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds in a stereoselective manner.

The table below illustrates hypothetical examples of stereoselective functionalization reactions that could be applied to an N-protected derivative of this compound.

PositionReaction TypeReagentsPotential ProductStereochemical Outcome
C2Lithiation-alkylation1. s-BuLi, (-)-sparteine (B7772259) 2. CH₃IN-Boc-2-methyl-3-(dimethoxymethyl)pyrrolidineDiastereoselective
C4C-H ActivationPd(OAc)₂, oxidant, Ar-IN-Boc-4-aryl-3-(dimethoxymethyl)pyrrolidineRegio- and diastereoselective
C5α-Amination1. LDA 2. N₃CO₂EtN-Boc-5-azido-3-(dimethoxymethyl)pyrrolidineDiastereoselective

This table presents hypothetical reactions based on established pyrrolidine chemistry, as specific experimental data for this compound is not available.

The pyrrolidine ring can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of acyclic compounds or larger heterocyclic rings, respectively.

Ring-Opening Reactions:

Reductive ring-opening of N-acylpyrrolidines can be achieved using strong reducing agents, yielding amino alcohol derivatives. For an N-acylated this compound, this would result in an acyclic amino alcohol with the dimethoxymethyl group retained on the carbon chain. Another method for ring-opening involves the Hofmann elimination of a quaternary ammonium (B1175870) salt derived from the pyrrolidine, which would lead to the formation of an unsaturated amine.

Ring-Expansion Reactions:

Ring-expansion reactions of pyrrolidines can be used to synthesize six-membered rings like piperidines. A common method is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 2-(aminomethyl)pyrrolidine derivative with nitrous acid. While this would require prior functionalization of the this compound at the C2 position, it represents a viable pathway for ring expansion. Another approach involves the rearrangement of N-haloaminopyrrolidines under basic conditions.

The following table provides illustrative examples of potential ring-opening and ring-expansion reactions for derivatives of this compound.

Reaction TypeStarting Material DerivativeReagentsPotential Product
Ring-OpeningN-Benzoyl-3-(dimethoxymethyl)pyrrolidineLiAlH₄4-(Benzoyl(methyl)amino)-2-(dimethoxymethyl)butan-1-ol
Ring-ExpansionN-Boc-2-(hydroxymethyl)-3-(dimethoxymethyl)pyrrolidine1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/C 4. NaNO₂, HCl4-(Dimethoxymethyl)piperidin-3-ol

This table presents hypothetical reactions based on established pyrrolidine chemistry, as specific experimental data for this compound is not available.

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The pyrrolidine (B122466) nucleus is a fundamental component of numerous biologically active natural products and pharmaceutical agents. nih.govfrontiersin.orgresearchgate.net 3-(Dimethoxymethyl)pyrrolidine, as a source of pyrrolidine-3-carbaldehyde (B2962349), provides a strategic starting point for the total synthesis of intricate molecules, particularly alkaloids that feature a bicyclic core built upon the pyrrolidine framework.

Prominent examples include the synthesis of tropane (B1204802) alkaloids and epibatidine (B1211577) analogues. nih.govscielo.br Tropane alkaloids, such as atropine (B194438) and cocaine, are characterized by an 8-azabicyclo[3.2.1]octane ring system. rsc.orgmdpi.com Synthetic strategies often mimic the proposed biosynthetic pathway, which involves the condensation of a pyrrolidine-derived precursor with a dicarbonyl compound or its equivalent. nih.govnih.gov The aldehyde functionality, unmasked from the dimethoxymethyl group, can participate in intramolecular Mannich-type reactions or other cyclization strategies to form the characteristic bridged bicyclic structure of tropane alkaloids. nih.govresearchgate.net

Similarly, epibatidine, a potent analgesic isolated from the skin of the poison frog Epipedobates tricolor, possesses a 7-azabicyclo[2.2.1]heptane core. scielo.brnih.gov Many synthetic routes to epibatidine and its analogues utilize pyrrolidine-based building blocks to construct this strained bicyclic system. nih.govresearchgate.net The aldehyde at the C-3 position of the pyrrolidine ring is a key handle for forming the second ring through various intramolecular cyclization methods, establishing the required carbon skeleton of these complex natural products.

Target Molecule ClassCore Bicyclic SystemRole of this compound
Tropane Alkaloids8-Azabicyclo[3.2.1]octanePrecursor to pyrrolidine-3-carbaldehyde for intramolecular cyclization to form the bridged ring system. nih.govrsc.org
Epibatidine Analogues7-Azabicyclo[2.2.1]heptaneKey building block for constructing the bicyclic core via intramolecular bond formation involving the C-3 aldehyde. scielo.brnih.gov

Utility in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The aldehyde functionality of deprotected this compound is particularly well-suited for constructing fused heterocyclic systems through condensation and cyclization reactions. One of the most powerful and widely used methods in this context is the Pictet-Spengler reaction. mdpi.comnih.gov

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or phenethylamine, with an aldehyde to form a Schiff base or iminium ion, which then undergoes an intramolecular electrophilic substitution to yield a new heterocyclic ring. nih.govnih.gov When pyrrolidine-3-carbaldehyde (generated from its dimethyl acetal) is used as the aldehyde component, it enables the synthesis of complex polycyclic systems where a pyrrolidine ring is fused or spiro-annulated to another heterocyclic framework.

For instance, the reaction of tryptamine with pyrrolidine-3-carbaldehyde under acidic conditions leads to the formation of a tetrahydro-β-carboline system that incorporates the pyrrolidine moiety. This strategy provides a direct route to novel and complex scaffolds that are of significant interest in medicinal chemistry due to their structural relationship to many natural alkaloids. mdpi.comnih.gov The versatility of this reaction allows for the creation of a wide range of fused nitrogen-containing heterocycles by varying the β-arylethylamine partner.

ReactionReactantsProduct Heterocyclic System
Pictet-SpenglerTryptamine + Pyrrolidine-3-carbaldehydePyrrolidinyl-tetrahydro-β-carboline
Pictet-SpenglerPhenethylamine + Pyrrolidine-3-carbaldehydePyrrolidinyl-tetrahydroisoquinoline

Contribution to Stereochemical Control and Chirality Transfer in Downstream Syntheses

The stereochemistry of the pyrrolidine ring plays a critical role in the biological activity of many compounds. nih.gov The use of enantiomerically pure this compound, either in the (R) or (S) configuration, is a powerful strategy for controlling the stereochemical outcome of subsequent synthetic transformations. This concept, known as chirality transfer, allows the stereochemistry of the starting material to direct the formation of new stereocenters in the product. rsc.orgmdpi.com

In the context of the Pictet-Spengler reaction, employing a chiral aldehyde derived from an enantiopure pyrrolidine precursor can lead to the formation of the cyclized product with high diastereoselectivity. chemrxiv.orghw.ac.uk When (R)- or (S)-pyrrolidine-3-carbaldehyde reacts with tryptamine, the existing stereocenter at the C-3 position of the pyrrolidine ring influences the facial selectivity of the intramolecular cyclization step. The bulky pyrrolidine substituent will preferentially occupy a pseudo-equatorial position in the transition state, guiding the indole (B1671886) nucleophile to attack one face of the iminium ion, resulting in the preferential formation of one of the two possible diastereomers of the final tetrahydro-β-carboline product. nih.gov This ability to transfer chirality makes enantiopure this compound a valuable building block for the asymmetric synthesis of complex, polycyclic alkaloids and other pharmacologically relevant molecules. mdpi.comresearchgate.net

Stereochemical Aspects of 3 Dimethoxymethyl Pyrrolidine Derivatives

Enantiomeric Purity and Control in Synthetic Pathways

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules for pharmaceutical and other specialized applications. For derivatives of 3-(dimethoxymethyl)pyrrolidine, enantiomeric control can be established through several strategic approaches, ensuring that the desired stereoisomer is produced with high enantiomeric excess (ee).

One of the most common strategies is to begin with a chiral starting material from the "chiral pool." Natural amino acids like L-proline or L-hydroxyproline are frequent precursors for pyrrolidine (B122466) synthesis, providing a reliable way to introduce a specific stereochemistry from the outset. mdpi.com Similarly, other readily available chiral molecules, such as (-)-malic acid, can be transformed into enantiopure pyrrolidinone intermediates that serve as building blocks for more complex derivatives. core.ac.uk

Catalytic asymmetric synthesis offers another powerful route. The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a cornerstone of pyrrolidine synthesis, and its asymmetric variant allows for the creation of multiple stereocenters with high enantioselectivity. rsc.org The use of chiral ligands, often in complexes with metals like palladium or silver, can effectively control the facial selectivity of the cycloaddition, leading to a single predominant enantiomer. organic-chemistry.orgnih.gov For instance, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with imines have been shown to produce pyrrolidine products with excellent yields and selectivities when guided by novel phosphoramidite (B1245037) ligands. organic-chemistry.org

Furthermore, enzyme-catalyzed reactions can provide exceptional levels of enantiocontrol. Biocatalytic methods, such as enzymatic resolution of racemic mixtures or asymmetric synthesis using enzymes like oxynitrilase, can achieve enantiomeric excess values often exceeding 99%. acs.org The final enantiomeric purity can be further enhanced through classical techniques like diastereomeric salt formation and crystallization, which can separate residual amounts of the unwanted enantiomer.

Diastereoselectivity in Multi-Stereocenter Systems

When a pyrrolidine ring already possesses one or more stereocenters, as in a derivative of this compound, it can exert significant control over the formation of new stereocenters. This influence, known as diastereoselectivity, is crucial in the synthesis of complex molecules with multiple chiral centers, such as densely substituted proline analogues or polyhydroxylated pyrrolidines. nih.govchemistryviews.org

The steric bulk and electronic nature of the existing substituent at the C3 position play a directing role. During a reaction, reagents will preferentially approach the pyrrolidine ring from the less sterically hindered face, leading to the formation of one diastereomer over another. For example, in 1,3-dipolar cycloaddition reactions involving chiral N-tert-butanesulfinylazadienes, the sulfinyl group acts as a powerful chiral auxiliary, directing the approach of the azomethine ylide to yield pyrrolidines with high diastereoselectivity, often with diastereomeric ratios (dr) exceeding 95:5. nih.govnih.gov

The development of stereocontrolled synthetic methodologies allows for the predictable construction of pyrrolidines with multiple contiguous stereocenters. nih.govrsc.orgnih.gov For instance, cycloaddition reactions have been optimized to create pyrrolidines with up to four stereogenic centers in a single step with excellent regio- and diastereoselectivity. nih.govchemistryviews.org The choice of catalyst, solvent, and reaction temperature can be fine-tuned to maximize the formation of the desired diastereomer.

Table 1: Examples of Diastereoselectivity in Pyrrolidine Synthesis
Reaction TypeSubstratesCatalyst/ConditionsDiastereomeric Ratio (dr)Reference
1,3-Dipolar CycloadditionChiral N-tert-Butanesulfinylazadiene + Azomethine YlideAg₂CO₃, Toluene, rt>95:5 nih.gov
1,3-Dipolar CycloadditionN-tert-Butanesulfinylimine + Imino EsterAg₂CO₃, Toluene, rtup to >98:2 nih.gov
HeterodimerizationTryptamine (B22526) DerivativesPhotocatalyst, Chiral Phosphate13:1 nih.gov

Configurational Stability and Conformational Analysis of the Pyrrolidine Ring

The stereochemical identity and biological function of this compound derivatives are intrinsically linked to the three-dimensional structure of the pyrrolidine ring. This includes both its configurational stability and its preferred conformation.

Configurational Stability: The stereocenter at the C3 position is generally configurationally stable. Inversion of this center would require bond-breaking events, such as ring-opening/ring-closing sequences or epimerization via deprotonation-reprotonation, which typically necessitate harsh chemical conditions (e.g., strong base or high temperatures). Under standard physiological and synthetic conditions, the configuration of the C3-substituent is robust. nih.gov

Conformational Analysis: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (where no four atoms are coplanar). acs.org The position of the out-of-plane atom in the envelope conformation relative to the substituents defines the pucker as either endo or exo. acs.org

The nature and position of substituents on the ring are the primary determinants of the preferred conformation. A bulky substituent, such as a dimethoxymethyl or a tert-butyl group, will strongly favor a pseudoequatorial orientation to minimize steric interactions. acs.org This preference can effectively "lock" the pyrrolidine ring into a specific pucker. For example, studies on 4-tert-butylprolines have shown that a trans-tert-butyl group forces the ring into an endo pucker, while a cis-tert-butyl group favors an exo pucker. acs.org By analogy, a 3-(dimethoxymethyl) group would be expected to reside in a pseudoequatorial position, thereby imparting a significant conformational bias on the ring.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation Methodologies Only

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules like 3-(dimethoxymethyl)pyrrolidine in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

1D NMR (¹H, ¹³C) Principles for Core Pyrrolidine (B122466) and Acetal (B89532) Functionalities

One-dimensional (1D) NMR spectroscopy is fundamental for identifying the key functional groups and the basic carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the methoxy (B1213986) groups, and the acetal methine proton. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), leading to downfield shifts for nearby protons. Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns, allowing for the determination of proton connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.orgmasterorganicchemistry.com Due to the natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts of the carbon atoms in this compound are indicative of their bonding environment. The carbon of the acetal group (CH(OCH₃)₂) is expected to resonate significantly downfield due to the two attached oxygen atoms. The carbons of the pyrrolidine ring will appear at distinct chemical shifts influenced by the nitrogen atom and the dimethoxymethyl substituent. The methoxy carbons will appear as a single, upfield signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) Notes
H attached to C2 & C52.8 - 3.2-MultipletProtons adjacent to the nitrogen atom are deshielded.
H attached to C32.3 - 2.6-MultipletMethine proton on the pyrrolidine ring.
H attached to C41.6 - 2.0-MultipletMethylene (B1212753) protons on the pyrrolidine ring.
Acetal CH4.4 - 4.6-DoubletCoupled to the proton on C3.
Methoxy CH₃3.2 - 3.4-SingletSix equivalent protons of the two methoxy groups.
C2 & C5-45 - 55-Carbons adjacent to the nitrogen atom.
C3-40 - 50-Carbon bearing the dimethoxymethyl group.
C4-25 - 35-Methylene carbon of the pyrrolidine ring.
Acetal C-100 - 110-Deshielded by two oxygen atoms.
Methoxy C-52 - 58-Carbon of the methoxy groups.

Note: These are predicted values based on typical chemical shifts for pyrrolidine and acetal moieties. Actual experimental values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. For this compound, HMBC would be used to connect the methoxy protons to the acetal carbon and the acetal proton to the C3 of the pyrrolidine ring, confirming the attachment of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. For a chiral version of this compound, NOESY could provide information about the relative stereochemistry of the substituents on the pyrrolidine ring by observing through-space correlations.

Mass Spectrometry (MS) Approaches for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the predicted monoisotopic mass is 145.1103 g/mol . uni.lu

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) of this compound would be formed. The high-resolution mass spectrum would allow for the determination of the exact mass, from which the molecular formula (C₇H₁₅NO₂) can be confirmed.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrrolidine derivatives involve cleavage of the ring. For this compound, characteristic fragmentation would likely involve the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z Predicted Collision Cross Section (Ų)
[M+H]⁺146.11756133.0
[M+Na]⁺168.09950138.2
[M-H]⁻144.10300133.1
[M]⁺145.10973130.8

Data sourced from predicted values on PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.net These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands for:

N-H stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. dtic.mil

C-H stretch: Strong absorptions in the 2800-3000 cm⁻¹ region, corresponding to the stretching of the C-H bonds in the pyrrolidine ring and the methoxy groups. dtic.mil

C-O stretch: Strong absorptions in the 1000-1200 cm⁻¹ range, indicative of the C-O single bonds in the acetal functionality.

N-H bend: A moderate absorption around 1500-1650 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the symmetric vibrations of the carbon backbone.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, if a suitable single crystal can be grown, X-ray diffraction analysis would provide a definitive structural proof. In the case of an enantiomerically pure sample, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) of the chiral center at C3. The analysis would reveal the conformation of the pyrrolidine ring (envelope or twisted) and the spatial orientation of the dimethoxymethyl substituent.

Optical Rotation and Circular Dichroism (CD) for Chiral Compound Analysis

If this compound is synthesized in a chiral, non-racemic form, its optical activity can be characterized using polarimetry and circular dichroism (CD) spectroscopy.

Optical Rotation: A chiral compound will rotate the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is measured using a polarimeter. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores. While this compound lacks strong chromophores, derivatization or the study of its complexes could yield informative CD spectra to aid in the assignment of absolute configuration.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to characterizing the electronic properties and three-dimensional structure of 3-(dimethoxymethyl)pyrrolidine. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules of this size. acs.orgresearchgate.net

Electronic Structure: The electronic character of a molecule is described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For pyrrolidine (B122466) derivatives, DFT calculations can map these orbitals and determine their energy levels, providing insight into the molecule's potential reactivity in chemical transformations. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule.

Conformation and Energetics: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. nih.govacs.org These conformations are typically described as "envelope" (E), where one atom is out of the plane of the other four, or "twist" (T), where two adjacent atoms are displaced on opposite sides of a plane defined by the other three atoms. researchgate.net For a substituted pyrrolidine like this compound, the substituent's size and electronic nature significantly influence the ring's preferred pucker. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT. This table illustrates the type of data generated from conformational analysis.
ConformerSubstituent OrientationRelative Energy (kJ/mol)Boltzmann Population (%) at 298.15 K
Twist (T)Pseudo-equatorial0.0075.1
Envelope (E)Pseudo-equatorial3.2021.5
Twist (T)Pseudo-axial10.501.4
Envelope (E)Pseudo-axial12.800.5

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy pathway from reactants to products, including any intermediates and transition states.

This process involves optimizing the geometries of all stationary points (reactants, intermediates, products) and transition states. A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. rsc.orgresearchgate.net

Computational studies can also explain the regio- and stereoselectivity of reactions. For the synthesis of cyclobutanes from pyrrolidines, DFT calculations unveiled a mechanism involving a 1,4-biradical intermediate. nih.gov The stereoretentive nature of the reaction was explained by calculating the energy barrier for bond rotation in the radical intermediate, which was found to be higher than the barrier for the subsequent, stereoretentive ring closure. acs.orgnih.gov Similar computational approaches could be applied to reactions involving this compound to predict outcomes and optimize reaction conditions.

Table 2: Example of Calculated Activation Free Energies for Key Steps in a Pyrrolidine Synthesis Pathway. This data is illustrative of typical computational outputs in reaction mechanism studies. rsc.orgnih.govacs.org
Reaction StepDescriptionCalculated Activation Free Energy (ΔG‡, kcal/mol)
Step 1: C-N Bond FormationInitial ring-closing amination15.2
Step 2: Halide EliminationLoss of leaving group8.5
Step 3: DeprotonationFinal neutralization step5.1

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structure verification and spectral assignment. The comparison between computed and experimental spectra provides a robust validation of the proposed molecular structure. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR isotropic shielding constants. nih.govrsc.org These theoretical values can be converted into chemical shifts and compared directly with experimental data. A strong linear correlation between the calculated and experimental shifts for a series of compounds or for the nuclei within a single molecule confirms the correctness of the structural assignment. researchgate.net This correlation is often improved by applying a linear scaling factor (δ_exp = a × δ_calc + b), which corrects for systematic deficiencies in the computational method and basis set. rsc.org This predictive power is invaluable for distinguishing between isomers or assigning complex spectra where experimental data alone is ambiguous. rsc.org

Vibrational Spectroscopy: Similarly, the vibrational frequencies observed in infrared (IR) and Raman spectra can be calculated computationally. researchgate.net These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors, which significantly improves the agreement with experimental spectra. nih.govresearchgate.net The ability to simulate the entire IR spectrum of a proposed structure like this compound and match it with an experimental spectrum is a definitive method for structural confirmation.

Table 3: Illustrative Correlation of Experimental vs. DFT-Calculated 13C NMR Chemical Shifts for a Substituted Pyrrolidine Analog.
Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)Difference (ppm)
C255.156.5-1.4
C340.241.8-1.6
C425.827.1-1.3
C548.349.9-1.6
C(acetal)103.5105.2-1.7
C(methoxy)54.255.7-1.5

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Asymmetric Synthetic Methodologies

While methods for constructing pyrrolidine (B122466) rings are numerous, the pursuit of highly efficient and stereoselective syntheses for specifically substituted analogs like 3-(dimethoxymethyl)pyrrolidine remains a significant goal. researchgate.netmdpi.commdpi.com Future efforts will likely focus on catalyst- and reagent-controlled asymmetric strategies that offer high yields and exceptional enantiomeric purity.

Key research avenues include:

Catalytic Asymmetric 1,3-Dipolar Cycloadditions: This powerful ring-forming strategy, which utilizes azomethine ylides, presents a versatile platform for creating stereochemically rich pyrrolidines. rsc.orgnih.gov Future work could focus on designing novel chiral catalysts (e.g., based on copper, silver, or organocatalysts) that can effectively control the stereochemistry at the C3 position during the cycloaddition with an appropriately substituted dipolarophile, leading directly to enantiopure this compound precursors. rsc.orgnih.gov

Palladium-Catalyzed Asymmetric Cycloadditions and Carboaminations: Palladium catalysis has enabled the enantioselective synthesis of various pyrrolidines. nih.govorganic-chemistry.org Adapting asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines, using novel chiral phosphoramidite (B1245037) ligands, could provide a direct route to 3-substituted pyrrolidines. organic-chemistry.org Furthermore, developing intramolecular carboamination reactions of alkenyl amines could offer a convergent and stereocontrolled pathway. nih.gov

Asymmetric 'Clip-Cycle' Synthesis: This methodology involves "clipping" a substrate to an activating group, followed by an enantioselective intramolecular cyclization. whiterose.ac.uk Designing a suitable bis-homoallylic amine precursor that, after metathesis with a thioacrylate activator and subsequent chiral phosphoric acid-catalyzed aza-Michael cyclization, could yield this compound with high enantioselectivity. whiterose.ac.uk

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Exploring enzymes like imine reductases or transaminases for the kinetic resolution of racemic this compound or the asymmetric synthesis of its precursors could provide highly pure enantiomers under mild conditions.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

Methodology Potential Advantages Key Challenges
1,3-Dipolar Cycloaddition High atom economy, direct ring formation, control over multiple stereocenters. rsc.orgunife.it Development of specific catalysts for 3-substitution control.
Palladium-Catalyzed Reactions Broad substrate scope, high enantioselectivities reported for other pyrrolidines. nih.govnih.gov Ligand design for specific substrate, catalyst cost.
'Clip-Cycle' Synthesis Modular approach, high enantiomeric excesses achieved. whiterose.ac.uk Multi-step nature, precursor synthesis.
Biocatalysis High stereoselectivity, green reaction conditions, mild temperatures. Enzyme discovery and engineering, substrate scope limitations.

Expanding the Scope of Chemical Transformations for the Dimethoxymethyl Group on Pyrrolidines

The dimethoxymethyl group, an acetal (B89532), serves as a protected aldehyde. This functionality is a versatile handle for a wide array of chemical transformations, yet its potential on the 3-position of the pyrrolidine ring is underexplored. Future research should focus on leveraging this group to create a diverse library of novel pyrrolidine derivatives.

Promising areas of investigation include:

Deprotection and Derivatization: Mild and selective deprotection of the acetal to the corresponding aldehyde would open the door to a vast range of subsequent reactions. These include Wittig reactions, Horner-Wadsworth-Emmons olefination, reductive amination, and additions of organometallic reagents to generate a wide variety of carbon-carbon and carbon-heteroatom bonds at the C3 position.

Direct Transformation of the Acetal: Exploring reactions that directly convert the acetal to other functional groups without proceeding through the aldehyde could offer more efficient synthetic routes. For instance, Lewis acid-catalyzed reactions with various nucleophiles could lead to the direct formation of ethers, thioethers, or cyano-substituted pyrrolidines.

Intramolecular Reactions: Designing precursors where the dimethoxymethyl group can participate in intramolecular cyclizations is another promising avenue. For example, after conversion to an aldehyde, an intramolecular aldol (B89426) reaction or cyclization with a suitably placed nucleophile on the pyrrolidine nitrogen or another substituent could lead to novel bicyclic and spirocyclic structures. whiterose.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly benefiting from the integration of continuous flow and automated technologies. researchgate.netunimi.it Applying these platforms to the synthesis and derivatization of this compound could significantly accelerate research and development. acs.orgcam.ac.uk

Future directions in this area include:

Flow Synthesis of the Pyrrolidine Core: Developing a continuous flow process for the synthesis of the this compound scaffold would offer advantages in terms of safety, scalability, and reaction control. acs.orgacs.org Multi-step sequences, such as cycloadditions followed by reductions, could be "telescoped" into a single, continuous operation, minimizing manual handling and purification steps. acs.orguc.pt

Automated Library Synthesis: An automated platform could be developed to perform the derivatization of the dimethoxymethyl group. rsc.org By integrating a flow reactor with robotic liquid handlers and online analytics (e.g., LC-MS, NMR), a diverse library of 3-substituted pyrrolidine analogs could be synthesized rapidly for screening in drug discovery programs. rsc.orgmit.edu This approach allows for rapid reaction optimization and the exploration of a wider chemical space. unimi.itnih.gov

Machine Learning-Guided Optimization: The data generated from automated high-throughput experimentation can be used to train machine learning algorithms. rsc.orgmit.edu These models can then predict the optimal reaction conditions for synthesizing new derivatives or even suggest novel starting materials, creating a closed-loop system for accelerated discovery. rsc.org

Theoretical Studies on Novel Reactivity Modes and Stereochemical Outcomes

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity and stereochemistry. acs.orgbeilstein-journals.org Applying theoretical studies, such as Density Functional Theory (DFT), to this compound can guide experimental work and uncover novel reaction pathways.

Key areas for theoretical exploration are:

Conformational Analysis: The puckering of the pyrrolidine ring can significantly influence its reactivity and biological activity. nih.govresearchgate.net Theoretical calculations can determine the preferred conformations of this compound and its derivatives, providing insights into how the C3 substituent affects the ring's geometry. nih.govbeilstein-journals.org

Mechanism and Selectivity of Asymmetric Syntheses: Computational modeling can elucidate the transition states of potential catalytic asymmetric reactions. nih.gov By calculating the energy barriers for different stereochemical pathways, researchers can understand the origins of enantioselectivity and rationally design more effective catalysts for the synthesis of this compound. acs.orgbeilstein-journals.orgnih.gov

Predicting Novel Reactivity: DFT can be used to explore the feasibility of new, untested chemical transformations. For example, it could be used to model the activation barriers for unconventional reactions involving the dimethoxymethyl group or the pyrrolidine ring itself, guiding experimentalists toward more promising and innovative synthetic strategies. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethoxymethyl)pyrrolidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of this compound derivatives often involves multi-step reactions, including cyclization, functional group protection, and boronic acid coupling (e.g., Pd(PPh₃)₄-mediated cross-coupling reactions). For example, Scheme 2 in details a protocol using hexamine and acetic acid under reflux conditions. To improve yields, optimize stoichiometry of reagents like 3,4-dimethoxyphenylboronic acid and monitor reaction progress via TLC or HPLC. Catalyst loading (e.g., Pd catalysts) and temperature control (e.g., 105°C for coupling) are critical variables .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, highlights the importance of 2D NMR (COSY, HSQC) to resolve overlapping signals in pyrrolidine derivatives.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly when stereochemical ambiguity exists (e.g., uses crystallography for similar pyrrolidine compounds) .

Q. What solvents and conditions are recommended for handling this compound in solubility studies?

  • Methodological Answer : The compound’s solubility varies with substituents. For polar derivatives (e.g., hydroxyl-containing analogs), use DMSO or DMF for dissolution. Non-polar derivatives may require chloroform or THF. Pre-screen solubility via UV-Vis spectroscopy ( lists solvents used in analytical standards). Always conduct stability tests under varying pH and temperatures to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound analogs?

  • Methodological Answer : Contradictions often arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). Solutions include:

  • 2D NMR Experiments : NOESY or ROESY to detect spatial correlations and confirm conformation.
  • Isotopic Labeling : Use deuterated solvents to suppress exchange broadening in NMR.
  • Parallel Synthesis : Compare synthetic intermediates (e.g., tert-butyl-protected precursors in ) to isolate confounding factors .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound in drug discovery?

  • Methodological Answer :

  • Functional Group Replacement : Synthesize analogs with varied substituents (e.g., methoxy → ethoxy) and test biological activity (e.g., enzyme inhibition assays). demonstrates this approach for diabetes-related targets.
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors like NMDA (referenced in ).
  • Pharmacophore Mapping : Identify critical moieties (e.g., dimethoxymethyl group) using QSAR models .

Q. How can researchers address inconsistencies in biological assay results for this compound derivatives?

  • Methodological Answer : Inconsistencies may stem from assay conditions or compound stability. Mitigation steps:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Metabolic Stability Tests : Use liver microsomes (e.g., human CYP450 enzymes) to assess degradation.
  • Control Experiments : Include known inhibitors/agonists (e.g., NMDA receptor antagonists from ) to calibrate assays .

Q. What safety protocols are critical when synthesizing halogenated this compound derivatives (e.g., chloro or iodo analogs)?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods are mandatory ().
  • Waste Management : Halogenated byproducts require segregation and disposal via certified agencies (e.g., EPA guidelines in ).
  • Inert Atmosphere : Use Schlenk lines for air-sensitive reactions (e.g., boronic acid couplings in ) .

Methodological Considerations

Q. How can researchers design experiments to probe the mechanistic role of the dimethoxymethyl group in catalytic reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace methoxy groups with deuterated analogs to study rate-determining steps.
  • Spectroscopic Probes : Use in-situ IR or Raman to monitor intermediate formation (e.g., acyloxyboron intermediates in ).
  • Computational Studies : DFT calculations (e.g., Gaussian) to map transition states and electronic effects .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-dependent responses in pharmacological studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s test).
  • Meta-Analysis : Aggregate data from replicate experiments to reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.